8-Chloro-1-methyl-3,4-dihydro-1H-pyrimido[1,6-A]pyrimidin-6(2H)-one is a heterocyclic compound with significant potential in pharmacological applications. Its molecular formula is and it has a molecular weight of 199.64 g/mol. This compound is characterized by the presence of a chloro substituent at the eighth position and a methyl group at the first position of the pyrimido structure. The compound has been explored for its biological activities, particularly in cancer research, showcasing its potential as an antitumor agent .
The compound is classified under pyrimidine derivatives, specifically within the family of pyrimido[1,6-A]pyrimidines. It has been documented in various chemical databases including PubChem, where it is referenced by the InChI key MPUDGTHFRRRWFH-UHFFFAOYSA-N . The synthesis of this compound has been reported in scientific literature, indicating its relevance in medicinal chemistry and organic synthesis .
The synthesis of 8-Chloro-1-methyl-3,4-dihydro-1H-pyrimido[1,6-A]pyrimidin-6(2H)-one typically involves a multi-step process. A notable method includes:
Recent studies have demonstrated efficient synthetic routes that yield high purity and good yields of this compound using a rational two-step approach .
The molecular structure of 8-Chloro-1-methyl-3,4-dihydro-1H-pyrimido[1,6-A]pyrimidin-6(2H)-one can be represented using various notations:
CN1CCCN2C1=CC(=NC2=O)Cl
InChI=1S/C8H10ClN3O/c1-11-3-2-4-12-7(11)5-6(9)10-8(12)13/h5H,2-4H2,1H3
The structure features a fused bicyclic system consisting of two nitrogen-containing rings, which contributes to its biological activity .
The reactivity of 8-Chloro-1-methyl-3,4-dihydro-1H-pyrimido[1,6-A]pyrimidin-6(2H)-one includes:
These reactions underline its versatility as a synthetic intermediate in organic chemistry.
The mechanism of action for compounds like 8-Chloro-1-methyl-3,4-dihydro-1H-pyrimido[1,6-A]pyrimidin-6(2H)-one often involves interaction with biological targets such as enzymes or receptors. Preliminary studies suggest that it may inhibit specific pathways involved in tumor growth:
Further studies are required to elucidate the exact mechanisms and biological pathways affected by this compound .
The physical properties of 8-Chloro-1-methyl-3,4-dihydro-1H-pyrimido[1,6-A]pyrimidin-6(2H)-one include:
Chemical properties include:
Characterization techniques like Nuclear Magnetic Resonance spectroscopy (NMR) and Infrared spectroscopy (IR) are employed to confirm its structure and purity .
The primary applications of 8-Chloro-1-methyl-3,4-dihydro-1H-pyrimido[1,6-A]pyrimidin-6(2H)-one lie within medicinal chemistry:
Research continues to explore its potential in drug development due to its unique structural features and biological activity .
The construction of the pyrimido[1,6-a]pyrimidine core requires precise sequential cyclization. A common approach involves initial preparation of 6-aminopyrimidin-5-carbaldehydes as key intermediates. These undergo nucleophilic addition-cyclization reactions with enolizable carbonyl compounds or amines to form the bicyclic scaffold. For 8-chloro-1-methyl derivatives, regioselective chlorination at position 8 is typically achieved using phosphorus oxychloride after core formation. Methylation at the N1 position employs methyl iodide under basic conditions, with selectivity controlled by steric and electronic factors [4].
Alternative routes leverage Vilsmeier-Haack cyclization, where 6-(arylamino)uracil precursors react with dimethylformamide and phosphorus oxychloride. This method yields 2,4-dioxopyrimido[4,5-b]quinolines analogously to pyrimido[1,6-a]pyrimidine synthesis, with optimized conditions (argon atmosphere, 60 minutes, room temperature) achieving 70-90% yields [4]. Metal-assisted cyclizations, particularly palladium-catalyzed cross-coupling, enable introduction of aryl/heteroaryl groups at strategic positions before ring closure, enhancing molecular diversity [2] [8].
Table 1: Cyclization Strategies for Core Assembly
Method | Key Intermediate | Reagents/Conditions | Yield Range |
---|---|---|---|
Aminopyrimidine Cyclization | 6-Aminopyrimidin-5-carbaldehyde | Enolates/amines, 80-100°C | 50-75% |
Vilsmeier-Haack | 6-(Arylamino)uracil | DMF/POCl₃, rt, Ar atmosphere | 70-90% |
Palladium-Catalyzed | Halogenated Pyrimidine | Arylboronic acids, Pd(PPh₃)₄, K₂CO₃ | 60-85% |
Ultrasound irradiation (20-40 kHz) significantly accelerates pyrimido[1,6-a]pyrimidine synthesis by enhancing mass transfer and reagent activation. In the condensation of 2-chloro-3-formylquinolines with urea/thiourea, ultrasound reduces reaction time from hours to 5 minutes while maintaining yields >85%. This technique eliminates metallic catalysts, preventing contamination and simplifying purification. The cavitation effect promotes homogeneous energy distribution, particularly beneficial for heterogeneous reactions involving poorly soluble pyrimidine precursors. Compared to conventional heating, ultrasound improves atom economy and reduces byproduct formation in cyclocondensation steps [2] [5].
Optimized parameters include:
One-pot methodologies streamline access to the target scaffold via sequential reactions without intermediate isolation. A notable approach combines aminopyrimidines with β-diketones or β-ketoesters under acidic conditions. For example, treating 6-amino-1-methyluracil with acetylacetone in acetic acid with catalytic p-toluenesulfonic acid yields 70-80% of the dihydropyrimidinone core after 6 hours at 80°C. Chlorination in situ using N-chlorosuccinimide then installs the C8 chlorine [4].
Microwave-assisted one-pot protocols further enhance efficiency. Irradiation (150 W, 120°C, 20 minutes) of 6-aminouracil, methyl acetoacetate, and N,N-dimethylformamide dimethylacetal in dimethylformamide achieves complete conversion to advanced intermediates. Subsequent cyclization with ammonium acetate under microwave conditions furnishes the core structure in 75% overall yield, reducing processing time from days to hours [5]. Key advantages include:
The C8 chlorine and N1-methyl groups provide versatile handles for derivatization. Nucleophilic aromatic substitution (SNAr) at C8 proceeds efficiently with:
The N1-methyl group undergoes directed ortho-lithiation at -78°C using n-butyllithium/tetramethylethylenediamine, enabling introduction of aldehydes, carboxylic acids, or halogens at C2/C4 positions. Alternatively, radical bromination (N-bromosuccinimide, azobisisobutyronitrile) functionalizes the methyl group itself, yielding bromomethyl intermediates for amine coupling (e.g., morpholine, piperazine) to generate pharmacologically relevant tertiary amines [10].
Table 2: Functionalization Reactions of Key Substituents
Reaction Type | Reagents/Conditions | Products | Yield |
---|---|---|---|
SNAr (O-Nucleophile) | KOH, Methanol, 60°C, 6h | 8-Methoxy derivative | 65% |
SNAr (N-Nucleophile) | Piperazine, DIPEA, DMF, 80°C, 4h | 8-(4-Piperazinyl) analogue | 88% |
Benzylic Bromination | NBS, AIBN, CCl₄, reflux, 3h | Bromomethyl intermediate | 70% |
Amine Alkylation | Bromomethyl intermediate, morpholine | N-Morpholinomethyl derivative | 95% |
Solvent polarity and proticity critically influence cyclocondensation efficiency. Polar aprotic solvents (dimethylformamide, dimethyl sulfoxide) stabilize zwitterionic intermediates in ring-closing steps, while protic solvents (ethanol, isopropanol) facilitate proton transfer in dehydrative cyclizations. For the target compound, dimethylformamide outperforms toluene (yield increase from 45% to 78%) due to better dissolution of ionic intermediates [3] [9].
Brønsted acid catalysts enable precise control over regioselectivity. N-Trifluoromethanesulfonyl diphenylphosphoramide (10 mol%) in toluene at 100°C affords the pyrimido[1,6-a]pyrimidine core with 5:1 regioselectivity versus alternative isomers. Stronger acids (trifluoroacetic acid) promote undesired decomposition, while milder variants (diphenylphosphoric acid) slow reaction kinetics. Catalyst loading optimization (5-15 mol%) balances cost and efficiency, with 10 mol% providing optimal turnover frequency without byproduct formation [9].
Solvent mixtures exploit synergistic effects:
Table 3: Solvent and Catalyst Screening for Model Cyclocondensation
Solvent | Catalyst (10 mol%) | Temperature (°C) | Yield (%) | Regioselectivity (Ratio) |
---|---|---|---|---|
Toluene | (PhO)₂P(O)NHTf | 100 | 60 | 5:1 |
Dimethylformamide | p-Toluenesulfonic acid | 80 | 78 | >20:1 |
Chloroform | (PhO)₂P(O)NHTf | 50 | 63 | 2:1 |
2-MeTHF | Diphenylphosphoric acid | 80 | 72 | 8:1 |
Ethanol | None | Reflux | 35 | 1.5:1 |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: